molecular formula C18H14Br2N2O3 B2701650 (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide CAS No. 475416-69-4

(Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide

Katalognummer B2701650
CAS-Nummer: 475416-69-4
Molekulargewicht: 466.129
InChI-Schlüssel: RLHFDPHBXOJZJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide, also known as TCS 1102, is a synthetic compound that belongs to the family of enamide derivatives. It was first synthesized in 2010 by scientists at the University of Bath, UK, as a potential drug candidate for the treatment of cancer and other diseases. Since then, it has been the subject of numerous scientific studies, exploring its synthesis, mechanism of action, and potential applications.

Wirkmechanismus

The mechanism of action of (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide 1102 involves the inhibition of Hsp90, a chaperone protein that plays a critical role in the folding and stabilization of many oncogenic proteins. By inhibiting Hsp90, (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide 1102 destabilizes these proteins, leading to their degradation and ultimately causing cancer cell death. In addition, (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide 1102 also inhibits the activity of another protein called Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
(Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide 1102 has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer activity, it has been shown to have anti-inflammatory and anti-angiogenic effects, which may be useful in the treatment of other diseases such as rheumatoid arthritis and macular degeneration. (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide 1102 has also been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide 1102 is its high potency and selectivity for Hsp90 inhibition. This makes it a promising drug candidate for the treatment of cancer and other diseases. However, its synthesis is complex and requires several steps, which may limit its availability and scalability for large-scale production. In addition, further studies are needed to fully understand its pharmacokinetics and pharmacodynamics, as well as its potential side effects and toxicity.

Zukünftige Richtungen

There are several future directions for research on (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide 1102. One area of focus is the optimization of its synthesis and formulation for clinical use. Another area of focus is the development of biomarkers to predict patient response to treatment, which could help to personalize therapy and improve patient outcomes. In addition, further studies are needed to explore its potential applications in other diseases and to understand its mechanism of action in more detail. Overall, (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide 1102 represents a promising drug candidate for the treatment of cancer and other diseases, and further research is needed to fully realize its potential.

Synthesemethoden

The synthesis of (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide 1102 involves a series of chemical reactions that start from commercially available starting materials. The first step is the synthesis of 3,5-dibromo-4-hydroxybenzaldehyde, which is then reacted with 2-ethoxyaniline to form the corresponding Schiff base. The Schiff base is then reacted with cyanoacetic acid to form the enamide precursor, which is finally reacted with acetic anhydride and a base to yield (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide 1102 in high yield and purity.

Wissenschaftliche Forschungsanwendungen

(Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide 1102 has been the subject of extensive scientific research, exploring its potential applications in various fields. One of the most promising applications is in the treatment of cancer. Studies have shown that (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide 1102 has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It works by inhibiting the activity of a protein called Hsp90, which is essential for the growth and survival of cancer cells.

Eigenschaften

IUPAC Name

(Z)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Br2N2O3/c1-2-25-16-6-4-3-5-15(16)22-18(24)12(10-21)7-11-8-13(19)17(23)14(20)9-11/h3-9,23H,2H2,1H3,(H,22,24)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHFDPHBXOJZJK-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C(=C2)Br)O)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)/C(=C\C2=CC(=C(C(=C2)Br)O)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-ethoxyphenyl)prop-2-enamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.